molecular formula C18H21ClN6 B1527151 N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride CAS No. 1354550-80-3

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride

Cat. No.: B1527151
CAS No.: 1354550-80-3
M. Wt: 356.9 g/mol
InChI Key: AJGMMMWODBYFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C18H20N6·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

The compound acts as a tridentate ligand, coordinating through one tertiary nitrogen atom (N1) and two benzimidazole nitrogen atoms (N2 and N4) to these metal ions . These interactions suggest potential involvement in metalloenzyme modeling.

Mode of Action

When N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride binds to metal ions, it likely affects their reactivity and catalytic properties. The compound’s tridentate coordination allows it to stabilize metal centers, influencing their redox behavior and substrate binding. For example, nickel(II) complexes of this ligand have been studied as catalysts for hydroxylation reactions . The exact changes induced by this binding need further investigation.

Pharmacokinetics

Regarding pharmacokinetics, this compound exhibits properties related to absorption, distribution, metabolism, and excretion (ADME). Its molecular weight is 356.86 g/mol, and it is a hydrochloride salt. The compound’s ADME properties influence its bioavailability, but detailed studies are lacking .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other ligands or ions, can influence the stability and efficacy of this compound. These factors may affect its binding affinity to metal ions and subsequent biological activity.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used to prepare metal complexes, such as nickel (II) complexes . These complexes possess a distorted octahedral coordination geometry in which Ni (II) is coordinated to four nitrogen atoms of the tetradentate ligands .

Molecular Mechanism

It is known that this compound can form complexes with metal ions, such as nickel (II), through coordination with its nitrogen atoms . This could potentially influence the activity of enzymes or other biomolecules that interact with these metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 1,2-ethanediamine with benzimidazole derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride may involve large-scale reactions using specialized equipment. The process would be optimized for efficiency and yield, ensuring the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their structural and electronic properties.

Biology: In biological research, the compound is investigated for its potential antimicrobial, anticancer, and antiviral properties. It may be used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the treatment of various diseases. Its pharmacological activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects.

Industry: In industry, the compound is used in the synthesis of other chemical products and as a building block for more complex molecules.

Comparison with Similar Compounds

  • Benzimidazole: A simpler derivative with similar biological activities.

  • Tris((1H-benzimidazol-2-yl)methyl)amine: A related compound with additional benzimidazole groups.

  • Bis(benzimidazol-2-yl-methyl)amine: Another derivative used in metal complex formation.

Uniqueness: N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride is unique due to its specific structure and the presence of two benzimidazole groups attached to an ethane-1,2-diamine backbone

Properties

IUPAC Name

N',N'-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGMMMWODBYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCN)CC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
Reactant of Route 3
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
Reactant of Route 4
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
Reactant of Route 5
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
Reactant of Route 6
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.